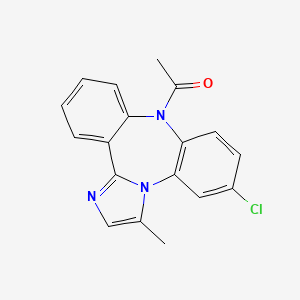
Kdm2B-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kdm2B-IN-3 is a potent inhibitor of the histone demethylase KDM2B. This compound has shown promise in cancer research due to its ability to inhibit the activity of KDM2B, which plays a crucial role in various cellular processes, including gene expression regulation, cell proliferation, and differentiation .
Méthodes De Préparation
The synthesis of Kdm2B-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Kdm2B-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Kdm2B-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to study the mechanisms of histone demethylation and the role of KDM2B in epigenetic regulation.
Biology: It helps in understanding the biological functions of KDM2B, including its role in cell proliferation, differentiation, and apoptosis.
Medicine: It holds potential for cancer research, as inhibiting KDM2B can affect tumor growth and progression.
Industry: It can be used in the development of new therapeutic agents targeting histone demethylases
Mécanisme D'action
Kdm2B-IN-3 exerts its effects by inhibiting the activity of the histone demethylase KDM2B. This inhibition affects the demethylation of lysine residues on histones, which in turn regulates gene expression. The molecular targets and pathways involved include the regulation of genes associated with cell proliferation, differentiation, and apoptosis. KDM2B is known to interact with various transcription factors and epigenetic regulators, influencing a wide range of cellular processes .
Comparaison Avec Des Composés Similaires
Kdm2B-IN-3 is part of a family of compounds known as histone demethylase inhibitors. Similar compounds include:
KDM2A-IN-1: Another inhibitor targeting the histone demethylase KDM2A, which shares structural similarities with KDM2B.
GSK-J4: A potent inhibitor of the histone demethylases JMJD3 and UTX, which are involved in the demethylation of different lysine residues on histones.
OG-L002: An inhibitor of the histone demethylase LSD1, which targets a different set of lysine residues compared to KDM2B.
This compound is unique in its specificity for KDM2B, making it a valuable tool for studying the specific functions and mechanisms of this histone demethylase .
Propriétés
Formule moléculaire |
C25H30N2O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[6-[(3R,4S)-1-cyclobutyl-4-ethylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C25H30N2O2/c1-3-17-12-14-27(20-5-4-6-20)16-23(17)25(28)19-7-9-21-18(15-19)8-10-24(29-2)22(21)11-13-26/h7-10,15,17,20,23H,3-6,11-12,14,16H2,1-2H3/t17-,23-/m0/s1 |
Clé InChI |
IVYXIZSSLAKIFL-SBUREZEXSA-N |
SMILES isomérique |
CC[C@H]1CCN(C[C@@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
SMILES canonique |
CCC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



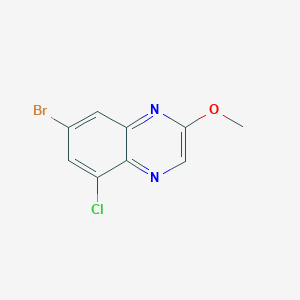

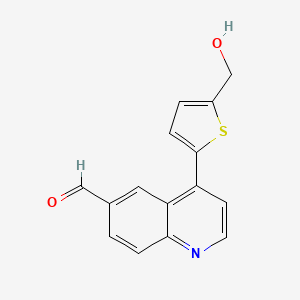

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

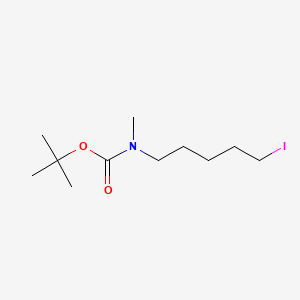
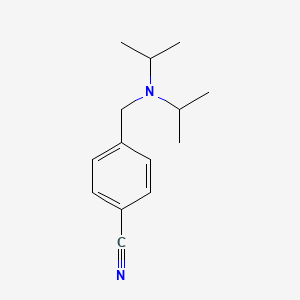
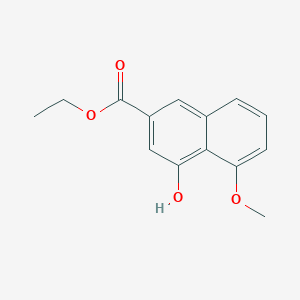
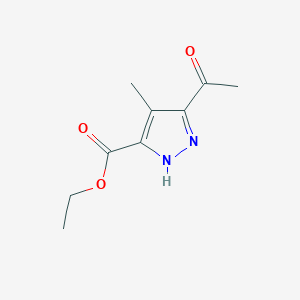
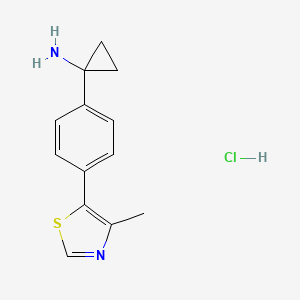
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
